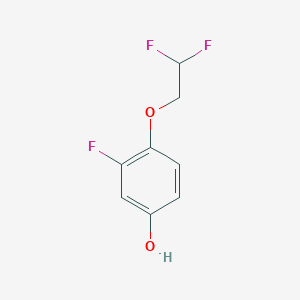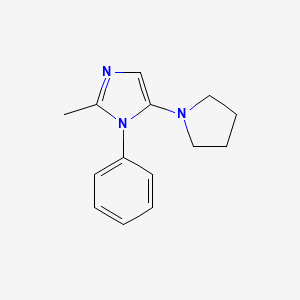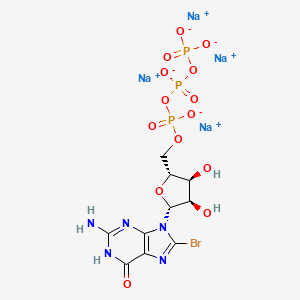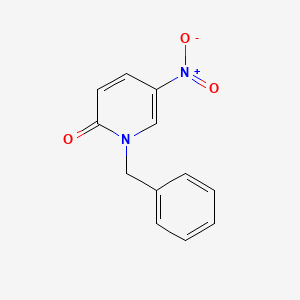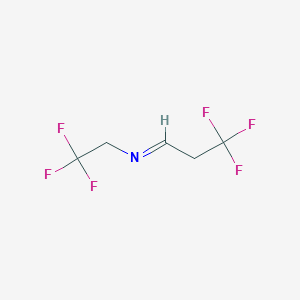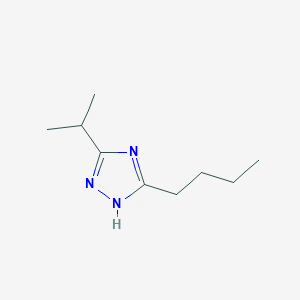![molecular formula C7H6FN3OS B15204087 6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)
6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of fluorine and methoxy groups in its structure can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of a pyridine derivative with a thiazole precursor. One common method involves the use of 1-(6-methoxypyridin-2-yl)-thiourea as a starting material. This compound undergoes cyclization in the presence of lithium bromide and bromine in acetic acid to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 6-hydroxy-5-methoxy-thiazolo[5,4-b]pyridin-2-amine.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazolo[5,4-b]pyridine derivatives.
Applications De Recherche Scientifique
6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity. This inhibition can disrupt various cellular signaling pathways, leading to reduced cell proliferation and survival . The compound’s structure allows it to form key hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its inhibitory potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-thiazolo[5,4-b]pyridin-2-amine: Lacks the methoxy group, which can affect its reactivity and biological activity.
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine: Lacks the fluorine atom, which can influence its chemical properties and interactions with biological targets.
Thiazolo[5,4-b]pyridin-2-amine: Lacks both the fluorine and methoxy groups, making it less specific in its interactions.
Uniqueness
6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine is unique due to the presence of both fluorine and methoxy groups, which can enhance its chemical stability, reactivity, and biological activity. These functional groups can also influence its pharmacokinetic properties, making it a valuable compound for drug development and other scientific research applications.
Propriétés
Formule moléculaire |
C7H6FN3OS |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
6-fluoro-5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C7H6FN3OS/c1-12-5-3(8)2-4-6(11-5)13-7(9)10-4/h2H,1H3,(H2,9,10) |
Clé InChI |
GRFGUABXLCZSHX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=N1)SC(=N2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
